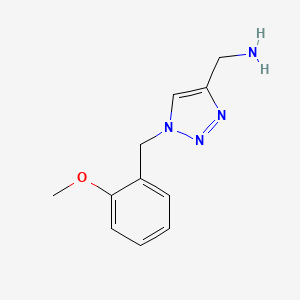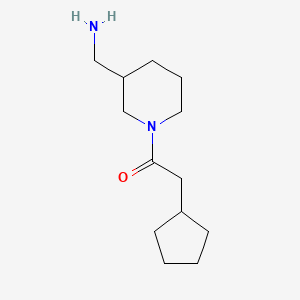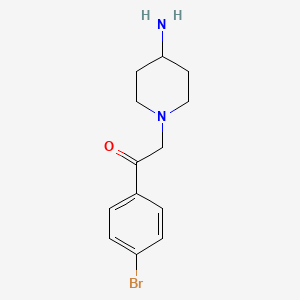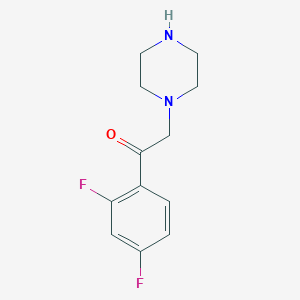![molecular formula C9H8Cl2N4 B1464980 [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine CAS No. 1248232-33-8](/img/structure/B1464980.png)
[1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-Dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine, also known as DCPT, is an organic compound with a molecular formula of C7H6Cl2N4. It is a white crystalline solid that is soluble in water, ethanol, and other organic solvents. DCPT is primarily used in scientific research, such as in the synthesis of organic compounds and in the study of biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis and structural characterization of compounds related to "[1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine" have been a subject of research. For example, the synthesis of N,N-Dibenzyl derivatives through 1,3-dipolar cycloaddition reaction demonstrates the compound's utility in creating complex molecular architectures. This process, supported by NMR spectroscopy, Elemental Analysis, and MS data, highlights the compound's role in facilitating the synthesis of new chemical entities with potential applications in material science and medicinal chemistry (Aouine, El Hallaoui, & Alami, 2014).
Antimicrobial Activity
Derivatives of "this compound" have been explored for their antimicrobial properties. Research into quinoline derivatives carrying a 1,2,3-triazole moiety has revealed that these compounds exhibit moderate to very good antibacterial and antifungal activities. This discovery positions the compound as a valuable scaffold for developing new antimicrobial agents, offering potential alternatives to existing first-line drugs (Thomas, Adhikari, & Shetty, 2010).
Antifungal and Antitumor Activities
Further studies on derivatives of this compound have shown significant antifungal and antitumor activities. For instance, the synthesis of new 1-(2,4-dichlorophenyl)-3-aryl-2-(1H-1,2,4-triazol-1-yl) prop-2-en-1-one derivatives demonstrated high antifungal activities against various pathogens. This suggests the potential use of these derivatives in agricultural applications to control fungal infections (Ruan et al., 2011).
Catalytic and Chemical Reactions
The compound and its derivatives have also been investigated for their roles in catalytic and chemical reactions. For example, unsymmetrical PEG-substituted tris(triazolyl)amines have been studied as bi-functional surfactants for copper-catalyzed aerobic oxidation of alcohols in water. This research opens avenues for the compound's application in green chemistry, providing environmentally friendly solutions for chemical synthesis and industrial processes (Nakarajouyphon et al., 2022).
Propriétés
IUPAC Name |
[1-(2,5-dichlorophenyl)triazol-4-yl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N4/c10-6-1-2-8(11)9(3-6)15-5-7(4-12)13-14-15/h1-3,5H,4,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEGNDAWQYZAVAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N2C=C(N=N2)CN)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-1-[4-(aminomethyl)piperidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B1464899.png)
![(1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-yl)methanamine](/img/structure/B1464904.png)
![1-[(4-ethylphenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1464905.png)

![[1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464908.png)
![{1-[(2-ethoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1464909.png)

![[1-(4-Chlorobenzoyl)piperidin-3-yl]methanamine](/img/structure/B1464914.png)
![(2E)-1-[3-(aminomethyl)piperidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B1464915.png)
![[1-(2-Fluorobenzoyl)piperidin-3-yl]methanamine](/img/structure/B1464916.png)


![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N,N-dipropylacetamide](/img/structure/B1464919.png)
![[1-(2-bromo-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464920.png)